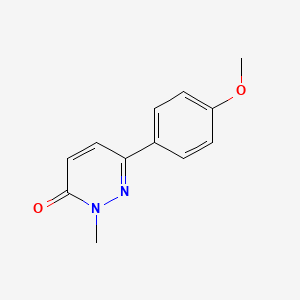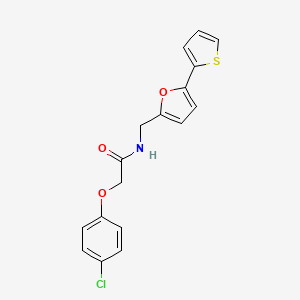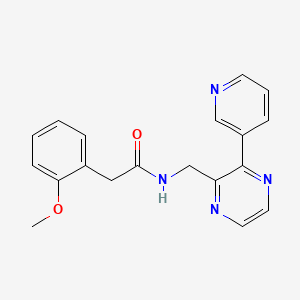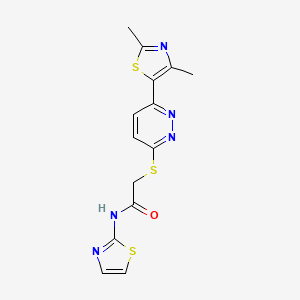
6-(4-Methoxyphenyl)-2-methylpyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(4-Methoxyphenyl)-2-methylpyridazin-3-one” is a complex organic molecule. It likely contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a methoxyphenyl group, which is a phenyl ring with a methoxy (O-CH3) substituent .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including Suzuki cross-coupling reactions . These reactions typically involve the use of boronic acids or boronic esters .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as single-crystal X-ray diffraction . This technique can provide detailed information about the arrangement of atoms in a crystal and is commonly used for structural determination of organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of techniques, including spectroscopic methods such as FT-IR, UV–visible, and NMR . These techniques can provide information about the compound’s molecular structure and its interactions with light .Applications De Recherche Scientifique
Antiproliferative Activity
Compounds with methoxyphenyl-pyridazinone frameworks have been explored for their antiproliferative activity toward human cancer cells. For instance, derivatives synthesized from indanones and phenyl isothiocyanates, featuring methoxy groups at specific positions, have shown promising antiproliferative activities by inhibiting tubulin polymerization and inducing G2/M cell cycle arrest in cancer cells, without affecting antimicrobial and antimalarial activities at certain concentrations (Minegishi et al., 2015).
Anti-inflammatory and Analgesic Activities
Several studies have focused on synthesizing and evaluating derivatives for potential anti-inflammatory and analgesic activities. Notably, compounds like 4-aryl-6-phenylpyridazin-3(2H)-ones have been identified as ideal anti-inflammatory agents with significant selectivity for the COX-2 enzyme, showcasing no ulcerogenic and cardiovascular side effects at lower doses (Sharma & Bansal, 2016).
Corrosion Inhibition
Pyridazinone derivatives have also been studied for their role in corrosion inhibition, particularly for mild steel in hydrochloric acid solutions. The presence of methoxy groups in these compounds has been associated with high corrosion inhibition efficiency, attributed to their strong adsorption on the metal surface, forming a protective layer (Yadav et al., 2016).
Synthesis and Biological Evaluation
Research into the synthesis of novel compounds containing the methoxyphenyl-pyridazinone scaffold has been robust, aiming to explore their biological activities. For example, the synthesis of novel c-Met kinase inhibitors incorporating methoxyphenyl-pyridazine derivatives has demonstrated considerable antitumor activities, indicating potential therapeutic applications (Liu et al., 2020).
Herbicidal Activity
Compounds with dimethoxypyrimidine and related structures have shown significant herbicidal activity. The introduction of methoxy groups on pyrimidine rings contributed to high efficacy, pointing towards potential applications in agricultural chemistry (Nezu et al., 1996).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14-12(15)8-7-11(13-14)9-3-5-10(16-2)6-4-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOUGEAPPIJRRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine](/img/structure/B2737195.png)
![4-{4-[3-(1h-Imidazol-1-Yl)propyl]-5-Methyl-4h-1,2,4-Triazol-3-Yl}-1-Methyl-1h-Pyrazol-5-Amine](/img/structure/B2737196.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenylsulfonamido)propanamide](/img/structure/B2737197.png)

![3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2737199.png)

![3-chloro-2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2737208.png)

![5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole](/img/structure/B2737210.png)

![N-(4-methylbenzyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2737214.png)
![L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-oxo-2-phenylethyl ester](/img/structure/B2737215.png)